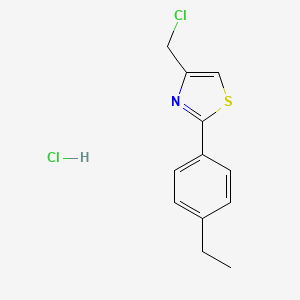

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNS.ClH/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12;/h3-6,8H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTIAOKLGSHUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049726-64-8 | |

| Record name | 4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Substituted thiazoles with various functional groups.

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Thiazolidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Research indicates that thiazole derivatives, including 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride, exhibit significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1:

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole | Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 100 | 200 | |

| Bacillus cereus | 25 | 50 | |

| Pseudomonas aeruginosa | 75 | 150 |

These results indicate strong antibacterial potential against Bacillus cereus with an MIC of 25 µg/mL, while it shows moderate activity against Escherichia coli .

Antifungal Activity

The compound also demonstrates antifungal properties. The MIC values for various fungal strains are shown in Table 2:

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole | Candida albicans | 50 | 100 |

| Aspergillus niger | 40 | 80 | |

| Trichophyton rubrum | 30 | 60 |

The compound exhibits significant activity against Candida albicans, suggesting potential clinical applications in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, a series of thiazole compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including HepG2 and MCF-7. The most active compounds showed IC50 values ranging from to , indicating promising anticancer properties .

Material Science

The chloromethyl group in the compound allows it to act as a versatile building block in the synthesis of advanced materials. It is utilized in the development of polymers and coatings due to its reactivity. The incorporation of thiazole rings into polymer matrices can enhance the material properties such as thermal stability and mechanical strength .

Biological Studies

In biological research, the compound is employed for synthesizing biologically active molecules aimed at studying enzyme inhibition and receptor binding. Its mechanism of action is primarily through alkylation processes where the chloromethyl group interacts with nucleophilic sites on biological molecules .

Case Study: Enzyme Inhibition

Research has shown that thiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. For example, docking studies have revealed effective binding to enzyme targets like MurB and lanosterol demethylase, disrupting essential metabolic pathways in pathogens .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent Position/Type | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride | 17969-22-1 | C₁₂H₁₃Cl₂NS | 4-ClCH₂; 2-(4-EtPh) | Not reported | 274.21 |

| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 4771-31-7 | C₁₀H₈ClNS | 4-ClCH₂; 2-Ph | 49–50 | 209.69 |

| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | 906352-61-2 | C₁₀H₈ClNS | 4-ClCH₂ (on phenyl) | 67–69 | 209.69 |

| 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride | 1049790-37-5 | C₁₃H₁₅Cl₂NS | 4-ClCH₂; 2-(4-iPrPh) | Not reported | 288.69 |

| 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride | 77470-53-2 | C₅H₇Cl₂NS | 4-ClCH₂; 2-Me | Not reported | 184.08 |

Key Observations :

- Substituent Position : The placement of the chloromethyl group on the thiazole ring (e.g., 4-position) versus the phenyl ring (e.g., 2-[4-(chloromethyl)phenyl]-1,3-thiazole) significantly alters melting points. Para-substituted phenyl derivatives (e.g., 4-ethylphenyl) exhibit lower symmetry, reducing crystal packing efficiency compared to simpler methyl-substituted analogs .

- Electron-donating groups (e.g., ethyl) enhance electron density on the thiazole ring, while electron-withdrawing groups (e.g., Cl) may stabilize reactive intermediates .

Key Insights :

- Substituent Impact : Nitro and hydroxyl groups on phenyl rings (e.g., in and ) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. The 4-ethylphenyl group in the target compound may optimize lipophilicity for CNS-targeting drugs .

- Hydrochloride Salt : The hydrochloride form improves water solubility, critical for bioavailability in drug formulations .

Biological Activity

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its chloromethyl and ethylphenyl substituents, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation : The chloromethyl group can alkylate nucleophilic sites on biological macromolecules, leading to enzyme inhibition or disruption of nucleic acid functions.

- Oxidative Stress Induction : The thiazole ring may participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells.

Biological Activity Studies

Research has demonstrated various biological activities associated with thiazole derivatives, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of thiazole derivatives against cancer cell lines:

- A study evaluated several thiazole compounds for their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds with structural modifications showed improved activity, with some achieving IC50 values as low as 2.32 µg/mL .

- Another research identified a lead compound that enforced Oct3/4 expression, a key regulator in pluripotent stem cells, suggesting a role in reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

| O4I2 | ESCs | Not specified | Oct3/4 expression enhancement |

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. One study indicated that specific thiazole compounds exhibited neuroprotective effects against H2O2-induced damage in PC12 cells, enhancing cell viability compared to untreated controls .

Case Studies

Several case studies have been documented regarding the biological activities of thiazoles:

- Cytotoxicity in Cancer Cells : A library of thiazole derivatives was synthesized and tested against various cancer cell lines. The results indicated that modifications to the phenyl groups significantly enhanced anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

- Induction of Pluripotency : Thiazole derivatives were screened for their ability to induce Oct3/4 expression in embryonic stem cells. The lead compound demonstrated significant activity, indicating potential applications in regenerative medicine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride, and what reaction conditions are critical for yield optimization?

- The compound is typically synthesized via Hantzsch condensation , where substituted benzaldehydes react with thiosemicarbazides or thioamides in the presence of α-haloketones. Key parameters include reflux in ethanol or acetic acid , reaction times (4–8 hours), and stoichiometric ratios of reagents . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and using catalysts like glacial acetic acid to enhance cyclization efficiency .

Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

- 1H/13C NMR identifies substituent positions and confirms chloromethyl and ethylphenyl groups. IR spectroscopy verifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) resolves the thiazole ring geometry and hydrochloride salt formation, with bond lengths (e.g., C-Cl: ~1.7 Å) and dihedral angles between aromatic systems .

Q. How is purity assessed, and what analytical techniques are recommended for quality control?

- HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) determines purity (>95%). Melting point analysis (e.g., 67–69°C for related thiazoles) and TLC (silica gel, ethyl acetate/hexane) provide preliminary validation .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as undesired alkylation or hydrolysis of the chloromethyl group?

- Low-temperature reactions (0–5°C) reduce hydrolysis. Protecting groups (e.g., tert-butyl) for reactive sites and anhydrous conditions minimize competing alkylation. Post-synthesis purification via column chromatography (silica gel, gradient elution) isolates the target compound .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial enzymes), with binding affinity scores (< -6.0 kcal/mol indicating strong interactions) .

Q. What contradictions exist in crystallographic data for structurally similar thiazoles, and how are they resolved?

- Discrepancies in bond angles (e.g., C-S-C in thiazole rings: 85° vs. 89°) may arise from crystal packing effects. Cross-validation with SC-XRD , NMR coupling constants , and DFT-optimized geometries reconciles structural variations .

Q. How is the compound’s biological activity evaluated in vitro, and what assays are most relevant for antimicrobial studies?

- Agar diffusion assays (e.g., against S. aureus or E. coli) measure inhibition zones (≥10 mm indicates activity). MIC/MBC values determine potency (µg/mL range). DPPH radical scavenging assesses antioxidant potential (IC50 values < 50 µg/mL are significant) .

Q. What role does the chloromethyl group play in derivatization for library synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.